

Quantitative Analysis of 29 Phthalate Esters in Beverages: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Dihexyl phthalate-3,4,5,6-d4	
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Introduction

Phthalate esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and transparency of plastic materials.[1][2] Consequently, they are ubiquitous in the environment and can leach into beverages from packaging materials, such as plastic bottles and caps, during production, transportation, and storage.[3] Due to their potential endocrine-disrupting properties and other adverse health effects, monitoring the levels of these compounds in beverages is a critical concern for consumer safety and regulatory compliance.[3][4][5] This document provides a comprehensive guide to developing a quantitative method for the analysis of 29 common phthalate esters in various beverage matrices.

Analytical Approaches

The two primary analytical techniques for the quantification of phthalate esters in beverages are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods offer high sensitivity and selectivity, which are crucial for detecting trace levels of these contaminants.

• GC-MS is a robust and widely used technique for phthalate analysis, offering excellent chromatographic resolution.[1] However, some higher molecular weight phthalates may require higher injector temperatures for efficient release.[6]



 LC-MS/MS provides high sensitivity and is particularly suitable for a "dilute and shoot" approach for certain beverage types, simplifying sample preparation.

Experimental Protocols Sample Preparation

The choice of sample preparation method depends on the beverage matrix and the analytical technique employed. Due to the ubiquitous nature of phthalates, it is crucial to minimize background contamination by using scrupulously clean glassware and avoiding contact with plastic materials throughout the entire procedure.[6]

a) Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting phthalates from various beverage samples.[5]

- Protocol:
 - Measure 5 mL of the beverage sample into a clean glass centrifuge tube.
 - For spiked samples, add the desired concentration of the phthalate ester standard solution prepared in acetone.[6]
 - Add 5 mL of dichloromethane containing an appropriate internal standard (e.g., Benzyl benzoate).[6]
 - Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
 - Centrifuge the sample to separate the organic and aqueous layers.
 - Carefully transfer the organic layer (bottom layer) to a clean glass vial for analysis.
- b) Solid-Phase Extraction (SPE)

SPE is a highly effective technique for sample clean-up and concentration of phthalates from complex matrices.

Protocol:



- Condition a C18 SPE cartridge with methanol followed by deionized water.
- Load 10 mL of the beverage sample onto the cartridge.
- Wash the cartridge with a water/methanol mixture to remove interferences.
- Elute the phthalates from the cartridge with a suitable organic solvent, such as dichloromethane.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of solvent for analysis.
- c) "Dilute and Shoot" (for LC-MS/MS)

For simpler beverage matrices like distilled spirits, a "dilute and shoot" method can be employed.

- Protocol:
 - Dilute the beverage sample 1:1 with phthalate-free water.
 - Transfer the diluted sample into a certified glass autosampler vial for LC-MS/MS analysis.

Instrumental Analysis

- a) GC-MS Method
- Instrumentation: A gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer.
- Column: A low-bleed capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 μm) is recommended.[5]
- Injector: Use a high injector temperature (e.g., 320 °C) to ensure the efficient transfer of high molecular weight phthalates.[6]
- Oven Program: A temperature gradient program is used to separate the 29 phthalates. An
 example program starts at 100°C, holds for 1 minute, then ramps up to 280°C at 10°C/min,



and finally to 310°C at 5°C/min, holding for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI).
- · Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
- b) LC-MS/MS Method
- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem quadrupole mass spectrometer.
- Column: A reversed-phase column, such as a C18 column, is typically used.
- Mobile Phase: A gradient of water and methanol or acetonitrile containing a small amount of ammonium acetate.[8]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity.

Quantitative Data

The following table summarizes the quantitative data for the 29 target phthalate esters. This data has been compiled from various sources and represents typical performance values. Actual values may vary depending on the specific instrumentation and matrix.



No.	Phthalate Ester	Abbreviat ion	LOD (µg/L)	LOQ (µg/L)	Recovery (%)	Linearity (R²)
1	Dimethyl phthalate	DMP	0.01 - 1.0	0.03 - 3.0	85 - 110	>0.99
2	Diethyl phthalate	DEP	0.01 - 1.0	0.03 - 3.0	88 - 112	>0.99
3	Di-n-propyl phthalate	DPP	0.02 - 1.5	0.06 - 5.0	80 - 115	>0.99
4	Diisobutyl phthalate	DIBP	0.02 - 1.5	0.06 - 5.0	90 - 110	>0.99
5	Di-n-butyl phthalate	DBP	0.01 - 1.0	0.03 - 3.0	92 - 108	>0.99
6	Di-n-pentyl phthalate	DNPP	0.05 - 2.0	0.15 - 6.0	75 - 110	>0.99
7	Di-n-hexyl phthalate	DNHP	0.05 - 2.0	0.15 - 6.0	78 - 112	>0.99
8	Di-n-heptyl phthalate	DNHpP	0.1 - 2.5	0.3 - 7.5	70 - 115	>0.99
9	Di-n-octyl phthalate	DNOP	0.1 - 2.5	0.3 - 7.5	72 - 118	>0.99
10	Diisooctyl phthalate	DIOP	0.1 - 3.0	0.3 - 9.0	68 - 120	>0.99
11	Diisononyl phthalate	DINP	0.2 - 5.0	0.6 - 15.0	65 - 120	>0.99
12	Diisodecyl phthalate	DIDP	0.2 - 5.0	0.6 - 15.0	60 - 125	>0.99
13	Diundecyl phthalate	DUP	0.3 - 6.0	0.9 - 18.0	55 - 125	>0.99



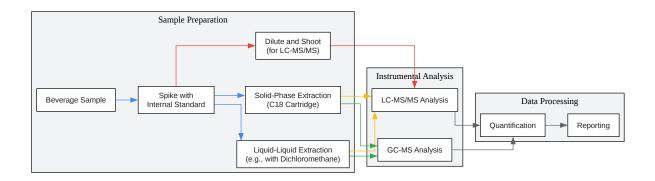
14	Ditridecyl phthalate	DTDP	0.3 - 6.0	0.9 - 18.0	50 - 130	>0.99
15	Benzyl butyl phthalate	BBP	0.01 - 1.0	0.03 - 3.0	90 - 105	>0.99
16	Dicyclohex yl phthalate	DCHP	0.05 - 2.0	0.15 - 6.0	80 - 110	>0.99
17	Diphenyl phthalate	DPhP	0.05 - 2.0	0.15 - 6.0	82 - 112	>0.99
18	Bis(2- ethylhexyl) phthalate	DEHP	0.02 - 1.5	0.06 - 5.0	85 - 115	>0.99
19	Bis(2- methoxyet hyl) phthalate	DMEP	0.1 - 2.5	0.3 - 7.5	75 - 110	>0.99
20	Bis(2- ethoxyethyl) phthalate	DEEP	0.1 - 2.5	0.3 - 7.5	78 - 112	>0.99
21	Bis(2- butoxyethyl) phthalate	DBEP	0.1 - 3.0	0.3 - 9.0	70 - 118	>0.99
22	Di-iso- pentyl phthalate	DIPP	0.05 - 2.0	0.15 - 6.0	75 - 110	>0.99
23	Di-iso- hexyl phthalate	DIHP	0.05 - 2.0	0.15 - 6.0	72 - 115	>0.99
24	Di-iso- heptyl phthalate	DIHpP	0.1 - 2.5	0.3 - 7.5	70 - 118	>0.99
<u> </u>						



25	Di- isoundecyl phthalate	DIUP	0.3 - 6.0	0.9 - 18.0	55 - 125	>0.99
26	Di- isotridecyl phthalate	DITDP	0.3 - 6.0	0.9 - 18.0	50 - 130	>0.99
27	Diallyl phthalate	DAP	0.02 - 1.5	0.06 - 5.0	80 - 115	>0.99
28	Di-n-nonyl phthalate	DNNP	0.2 - 5.0	0.6 - 15.0	65 - 120	>0.99
29	Di-2- propylhept yl phthalate	DPHP	0.2 - 5.0	0.6 - 15.0	60 - 125	>0.99

Note: The listed ranges for LOD, LOQ, and Recovery are indicative and can be influenced by the beverage matrix and the specific analytical method used.

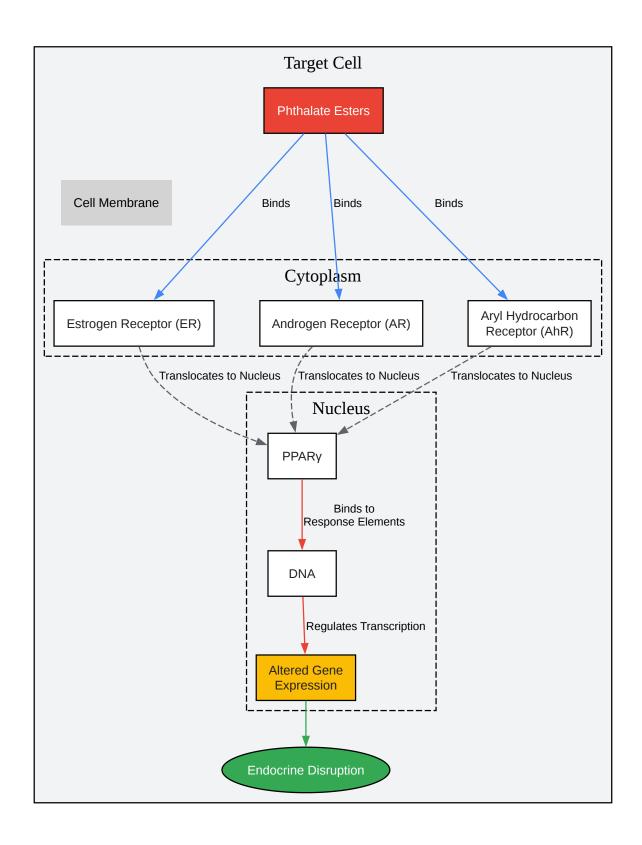
Visualizations





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Experimental workflow for phthalate analysis in beverages.





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Simplified signaling pathway of phthalate-induced endocrine disruption.

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